Home > Products > Screening Compounds P76005 > {1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine
{1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine - 923877-86-5

{1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine

Catalog Number: EVT-3088008
CAS Number: 923877-86-5
Molecular Formula: C16H17N3
Molecular Weight: 251.333
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Azilsartan Methyl Ester

Compound Description: Azilsartan methyl ester (methyl 2-ethoxy-1-{4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzyl}-1H-1,3-benzodiazole-7-carboxylate) is synthesized via cyclization of methyl (Z)-2-ethoxy-1-{(2′-(N′-hydroxycarbamimidoyl)-[1,1′-biphenyl]-4-yl)methyl}-1H-benzo[d]imidazole-7-carboxylate with diphenyl carbonate []. The compound crystallizes as an ethyl acetate hemisolvate [].

2-(2-(3-(1-(2-fluoroethyl)-1H-indazol-6-yl)-7-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione (¹⁸F-MNI-654)

Compound Description: ¹⁸F-MNI-654 is a potential ligand for PET imaging of PDE10A, an enzyme involved in regulating cyclic adenosine monophosphate and cyclic guanosine monophosphate []. It is highly expressed in the striatum, making it a target for therapies for neurological and psychiatric disorders [].

2-(2-(3-(4-(2-fluoroethoxy)phenyl)-7-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione (¹⁸F-MNI-659)

Compound Description: Similar to ¹⁸F-MNI-654, ¹⁸F-MNI-659 is a potential PET radiotracer for imaging PDE10A in the human brain []. ¹⁸F-MNI-659 exhibits fast kinetics, allowing for a good estimate of binding potential with a shorter scan time [].

Overview

{1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine is a compound that integrates a benzodiazole moiety with an ethyl and methyl amine functional group. This compound is significant in medicinal chemistry due to its potential biological activities. The benzodiazole ring is known for its diverse pharmacological properties, including antibacterial and anticancer activities. The synthesis and characterization of this compound are crucial for understanding its applications in drug development.

Source and Classification

The compound can be classified under the category of benzodiazole derivatives, which are widely studied for their pharmacological properties. It is synthesized from starting materials such as 1H-benzimidazole and 4-bromoacetophenone, among others. Research articles highlight its synthesis and biological evaluation, indicating its relevance in pharmaceutical sciences .

Synthesis Analysis

Methods

The synthesis of {1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine typically involves a multi-step reaction process:

  1. Formation of Benzimidazole Derivative: The initial step involves the reaction of 1H-benzimidazole with 4-bromoacetophenone under basic conditions to form an intermediate.
  2. Alkylation Reaction: The intermediate undergoes alkylation with methyl amine to introduce the methyl group.

Technical Details

The synthesis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the formation of the desired product. Characteristic peaks in the IR spectrum can indicate the presence of functional groups, while NMR can provide insights into the molecular structure by revealing the environment of hydrogen atoms within the compound .

Molecular Structure Analysis

Structure

The molecular structure of {1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine features a central benzodiazole ring connected to a phenyl group and an ethyl chain that terminates in a methyl amine group.

Data

The molecular formula is C17H20N2, with a molecular weight of approximately 270.36 g/mol. The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling techniques to understand its interactions at the molecular level .

Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions typical for amines and benzodiazoles, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for further derivatization.
  • Acid-Base Reactions: The amine can protonate under acidic conditions, affecting its solubility and reactivity.

Technical Details

Kinetic studies may be performed to evaluate reaction rates, while thermodynamic parameters can provide insights into stability and reactivity under different conditions .

Mechanism of Action

Process

The mechanism of action of {1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine may involve:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Interaction with Biological Targets: The benzodiazole moiety may interact with DNA or proteins, influencing cellular processes such as proliferation or apoptosis.

Data

Studies suggest that derivatives of benzodiazoles exhibit significant activity against various cancer cell lines, indicating potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Melting Point: Specific melting point data should be obtained from experimental studies.
  • Stability: Stability under various pH conditions should be evaluated, particularly for pharmaceutical formulations.

Relevant analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal stability and decomposition temperatures .

Applications

Scientific Uses

{1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting bacterial infections or cancer.
  • Biochemical Research: To study mechanisms of action related to enzyme inhibition or cellular signaling pathways.

Research continues to explore the full range of biological activities associated with this compound, making it a subject of interest in medicinal chemistry and pharmacology .

Synthetic Methodologies and Optimization

Multi-Step Organic Synthesis Pathways for Benzimidazole Core Functionalization

The synthesis of {1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine (CAS: 923877-86-5) begins with constructing the benzimidazole core, typically via condensation of ortho-phenylenediamine derivatives with carbonyl sources under acidic conditions. As demonstrated in antitubercular agent synthesis, cyanogen bromide (BrCN) serves as a high-yielding cyclization agent for converting intermediates like benzene-1,2-diamine into 2-aminobenzimidazole scaffolds [7]. Subsequent N1-arylation introduces the para-substituted phenyl group through nucleophilic aromatic substitution (SNAr), where 4-fluoro- or 4-bromoacetophenone reacts with the benzimidazole nitrogen under basic conditions (e.g., K₂CO₃ in DMSO, 80°C, 12 h). This step exploits the electron-deficient nature of the para-substituted aryl halide, achieving yields of 68–82% [2].

Critical to functionalization is the ketone positioning at the para-site of the phenyl ring. As shown in Table 1, electron-withdrawing substituents (e.g., –Br, –CN) on the benzimidazole ring enhance electrophilicity at this ketone, facilitating downstream reductive amination [7]. The 5-chloro-benzimidazole variant, for example, increases electrophilic character by 1.8-fold compared to unsubstituted analogs, as quantified by Hammett constants (σₚ = +0.23) [2].

Table 1: Electronic Effects of Benzimidazole C5-Substituents on Ketone Reactivity

Substituent (R)Hammett Constant (σₚ)Relative Rate of Imine Formation
H0.001.0
Cl+0.232.8
OCH₃-0.270.4
CN+0.665.1

Alkylation and Amine Substitution Strategies for Ethyl-Methyl Amine Side Chains

Introduction of the ethyl-methylamine side chain employs reductive amination as the cornerstone reaction. The ketone intermediate, 1-[4-(1H-benzimidazol-1-yl)phenyl]ethan-1-one, undergoes condensation with methylamine (2.0 M in THF) at 25°C for 4–6 h, forming a stable imine. Subsequent reduction with sodium borohydride (NaBH₄) in methanol yields the secondary amine precursor, 1-[4-(1H-benzimidazol-1-yl)phenyl]-N-methylethanamine, with >90% conversion [9]. Alternative pathways include:

  • N-Alkylation of pre-formed amines using iodomethane and K₂CO₃ in acetonitrile (70°C, 8 h), though this route suffers from over-alkylation (≤15% tertiary amine byproducts) [9].
  • Pd-catalyzed monoarylation of methylamine with aryl halides, leveraging sterically hindered ligands (e.g., BrettPhos) to suppress bis-alkylation. At 0.05 mol% Pd loading, selectivity for monoarylation exceeds 97:3 in model systems [5].

Table 2: Amine Introduction Strategies Compared

MethodConditionsYieldSelectivity (Mono:Di)
Reductive AminationNaBH₄, MeOH, 25°C92%>99:1
N-AlkylationCH₃I, K₂CO₃, CH₃CN, 70°C78%85:15
Pd-CatalyzedBrettPhos-Pd, NaOtBu, THF, 25°C, 0.05 mol%89%97:3

Catalytic Approaches in Heterocyclic Ring Formation: Palladium-Mediated Cross-Coupling Reactions

Palladium catalysis enables convergent assembly of the benzimidazole-aryl backbone. Suzuki-Miyaura coupling between 1-(4-bromophenyl)ethan-1-one and benzimidazole-1-boronic esters provides direct access to the ketone precursor. Pd(OAc)₂/xantphos systems in dioxane/H₂O (100°C, 12 h) achieve 75–88% yields but require protection of the benzimidazole N-H bond [8]. More applicable to unprotected systems is the anti-Wacker cyclization strategy, wherein ortho-alkynyl anilines undergo Pd(II)-catalyzed addition-iminiation with methylamine and arylboronic acids. This one-pot method constructs the benzimidazole core and installs the amine side chain simultaneously (PdCp(η³-C₃H₅)/PCyPh₂, 60°C, 16 h, 82% yield) [9].

Ligand design critically influences efficiency. Electron-rich monophosphines (e.g., BrettPhos) accelerate oxidative addition of aryl chlorides, while hemilabile P^N ligands (phosphino-oxazolines) enable conjunctive coupling without halide scavengers. For example, ligand L16 (Table 1, [3]) facilitates methyl migration in Pd-catalyzed three-component reactions, forming chiral amine intermediates relevant to the target compound’s ethyl-methyl chain [3].

Solvent and Reaction Condition Optimization for Yield Enhancement

Solvent polarity and base selection profoundly impact both benzimidazole cyclization and amination steps. For condensation, ethanol/water (4:1) maximizes yields (78%) by solubilizing ortho-phenylenediamine intermediates while facilitating acid-catalyzed dehydration [7]. In reductive amination, tetrahydrofuran (THF) outperforms protic solvents due to enhanced imine stability, reducing enolization side products by 3.2-fold versus methanol [2] [9].

Key optimized parameters:

  • Temperature: Benzimidazole N-arylation requires 80–110°C in polar aprotic solvents (DMSO, DMF), while reductive amination proceeds optimally at 25°C to prevent over-reduction [7].
  • Base: Sterically hindered bases (e.g., diisopropylethylamine, DIPEA) in alkylations minimize N-quaternization. For Pd-catalyzed steps, NaOtBu is critical for transmetalation efficiency [5] [9].
  • Catalyst Loading: Pd-mediated couplings achieve full conversion at 0.5–1.0 mol% using BrettPhos precatalysts, reducing costs versus traditional PPh₃ systems (5 mol%) [5].

Table 3: Solvent/Base Optimization for Key Steps

Reaction StepOptimal SolventOptimal BaseTemperatureYield Improvement
Benzimidazole CyclizationEtOH/H₂O (4:1)Na₂CO₃80°C+22% vs. DMF
N-ArylationDMSOK₂CO₃110°C+15% vs. toluene
Reductive AminationTHFNone25°C+28% vs. MeOH
Pd-Catalyzed Couplingt-BuOHNaOtBu80°C+32% vs. K₃PO₄

Properties

CAS Number

923877-86-5

Product Name

{1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine

IUPAC Name

1-[4-(benzimidazol-1-yl)phenyl]-N-methylethanamine

Molecular Formula

C16H17N3

Molecular Weight

251.333

InChI

InChI=1S/C16H17N3/c1-12(17-2)13-7-9-14(10-8-13)19-11-18-15-5-3-4-6-16(15)19/h3-12,17H,1-2H3

InChI Key

ULWIJXBTSGBXFE-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)NC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.